molecular formula C6H3BrN4O2 B6199490 2-azido-1-bromo-4-nitrobenzene CAS No. 2694733-96-3

2-azido-1-bromo-4-nitrobenzene

Cat. No.: B6199490
CAS No.: 2694733-96-3
M. Wt: 243
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Description

Significance of Aryl Azides as Versatile Synthetic Intermediates

Aryl azides are organic compounds containing the azido (B1232118) (-N₃) group attached to an aromatic ring. nih.gov Their utility in organic synthesis is vast and continues to expand. unibo.it

Aryl azides are prominent players in the field of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. acs.orgnobelprize.org The most notable of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage. acs.orgjenabioscience.com This reaction is a cornerstone of bioconjugation, allowing for the precise labeling and linking of biomolecules such as proteins and nucleic acids under mild, aqueous conditions. acs.orgjenabioscience.com The bio-orthogonality of the azide (B81097) group, meaning it does not react with biological functionalities, makes it ideal for studying biological processes in living systems. rsc.org Another important reaction is the strain-promoted azide-alkyne cycloaddition (SPAAC), which circumvents the need for a potentially toxic copper catalyst, making it even more suitable for in vivo applications. rsc.orgacs.org The Staudinger ligation is another powerful bioorthogonal reaction where an azide reacts with a phosphine (B1218219) to form an amide bond. rsc.orgacs.org

Upon thermolysis or photolysis, aryl azides can extrude nitrogen gas (N₂) to generate highly reactive nitrene intermediates. researchgate.netwikipedia.org These electron-deficient species can undergo a variety of transformations, including C-H insertion and aziridination reactions, providing a direct pathway for the introduction of nitrogen atoms into organic molecules. researchgate.net The generation of nitrenes from aryl azides is a key step in the synthesis of various nitrogen-containing compounds. acs.orgrsc.orgnih.gov

The azide group serves as a versatile precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. sioc-journal.cnmdpi.comacs.org Through various cyclization strategies, aryl azides can be transformed into important heterocycles such as indoles, carbazoles, and other fused aromatic systems. sioc-journal.cn These heterocyclic motifs are prevalent in pharmaceuticals, agrochemicals, and materials science.

Importance of Halogenated Nitroarenes in Aromatic Chemistry

Halogenated nitroarenes are aromatic compounds substituted with both a halogen atom and a nitro group. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring.

The nitro group activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it. d-nb.infomdpi.comjuniperpublishers.com This makes halogenated nitroarenes excellent substrates for nucleophilic aromatic substitution (SNAr) reactions, where the halogen atom is displaced by a variety of nucleophiles. d-nb.infomdpi.comjuniperpublishers.com This reaction is a fundamental tool for the construction of substituted aromatic compounds. The reaction generally proceeds via an addition-elimination mechanism, where the rate-limiting step is the initial addition of the nucleophile. mdpi.com It has been shown that nucleophilic addition can also occur at positions occupied by hydrogen, leading to what is known as SNAr-H reactions. juniperpublishers.comnih.gov In many cases, the vicarious nucleophilic substitution (VNS) of hydrogen is faster than the substitution of a halogen. organic-chemistry.org

The nitro group in halogenated nitroarenes can be readily reduced to an amino group, providing access to a wide range of functionalized anilines. nih.govrsc.orgacs.org This transformation is crucial in the synthesis of dyes, pharmaceuticals, and other fine chemicals. nih.govrsc.org Various methods have been developed for the selective reduction of the nitro group in the presence of a halogen, such as catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source like hydrazine (B178648) hydrate (B1144303) or ammonium (B1175870) formate. nih.govrsc.orgresearchgate.net These anilines can then be further modified, for instance, through Buchwald-Hartwig amination to form more complex arylamines. rsc.org

Positional Isomerism and Substituent Effects on Aromatic Reactivity

The arrangement of substituents on a benzene (B151609) ring, known as positional isomerism, has a profound impact on the molecule's reactivity and physical properties. For a disubstituted benzene, three isomers are possible: ortho (1,2-), meta (1,3-), and para (1,4-). spectroscopyonline.com In a trisubstituted benzene like 2-azido-1-bromo-4-nitrobenzene, the specific placement of each group dictates the electronic environment of the ring and the steric accessibility of each position.

Influence of Azido, Bromo, and Nitro Groups on Ring Activation/Deactivation

The electronic nature of each substituent determines whether it activates or deactivates the benzene ring towards electrophilic aromatic substitution.

Azido Group (-N₃): The azido group is generally considered to be an electron-withdrawing group through its inductive effect. uni-muenchen.de However, it can also donate electron density to the aromatic ring via resonance, which makes it an ortho-, para-directing group in electrophilic aromatic substitution reactions. uni-muenchen.deresearchgate.net

Bromo Group (-Br): Halogens like bromine are deactivating groups due to their strong inductive electron-withdrawing effect. libretexts.org Despite being deactivators, they are also ortho-, para-directing because of the resonance donation of their lone pair electrons. libretexts.org

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group, both inductively and through resonance. libretexts.org This strong deactivating effect significantly reduces the electron density of the aromatic ring, making it much less reactive towards electrophiles. The nitro group is a meta-director. libretexts.org

In this compound, the cumulative effect of these three substituents renders the aromatic ring highly electron-deficient and generally unreactive towards electrophilic substitution. However, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution.

Stereoelectronic Considerations in Ortho, Meta, and Para Substitutions

When multiple substituents are present on a benzene ring, the directing effects of each group must be considered. In the case of electrophilic substitution on a disubstituted benzene, if the directing effects of the two groups reinforce each other, the position of the incoming electrophile is straightforward to predict. chemistrysteps.com If they conflict, the more strongly activating group generally dictates the outcome. chemistrysteps.com For a heavily substituted and deactivated ring like this compound, electrophilic substitution is highly unlikely.

The primary reactivity of this molecule lies in nucleophilic aromatic substitution and reactions of the individual functional groups. The positions ortho and para to the strongly electron-withdrawing nitro group are activated towards nucleophilic attack. In this compound, the bromine atom is ortho to the nitro group, making it a potential site for nucleophilic displacement.

Contextualizing this compound within Current Organic Synthesis Paradigms

This compound is a valuable building block in modern organic synthesis due to its trifunctional nature, allowing for sequential and orthogonal chemical transformations.

The azido group serves as a versatile handle for "click chemistry," enabling the facile construction of triazole-containing compounds. organic-chemistry.org This is particularly relevant in medicinal chemistry and materials science, where the triazole moiety is a common and stable linker. The azide can also be reduced to an amine, providing access to substituted anilines.

The bromo substituent offers a site for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The bromine can also be displaced by a variety of nucleophiles.

The nitro group , in addition to its role in activating the ring for nucleophilic aromatic substitution, can be reduced to an amine. This transformation is fundamental in the synthesis of a wide array of dyes, pharmaceuticals, and other functional materials.

The strategic combination of these three groups allows for a synthetic sequence where, for example, the azide is used in a click reaction, the bromine is subsequently used in a cross-coupling reaction, and the nitro group is finally reduced to an amine. This orthogonal reactivity makes this compound a powerful tool for the synthesis of complex, highly functionalized aromatic compounds.

Interactive Data Tables

Below are interactive tables summarizing key information about the compound and the directing effects of its substituents.

Table 1: Properties of this compound

Property Value
CAS Number 2694733-96-3
Molecular Formula C₆H₃BrN₄O₂
Molecular Weight 243.02 g/mol
Physical Form Solid
Purity 95%
IUPAC Name This compound

| InChI Key | WXDIYFBADAQTHL-UHFFFAOYSA-N |

Data sourced from sigmaaldrich.com

| -NO₂ (Nitro) | Withdrawing | Withdrawing | Strongly Deactivating | Meta |

Information compiled from uni-muenchen.deresearchgate.netlibretexts.org

Properties

CAS No.

2694733-96-3

Molecular Formula

C6H3BrN4O2

Molecular Weight

243

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Azido 1 Bromo 4 Nitrobenzene

Precursor Synthesis and Halogenation Strategies

The initial phase in the synthesis of 2-azido-1-bromo-4-nitrobenzene involves the preparation of appropriately substituted benzene (B151609) ring precursors. This is typically accomplished through two main pathways: the bromination of a nitro-substituted benzene derivative or the nitration of a bromo-substituted aromatic compound.

Bromination of Substituted Nitrobenzenes

One common approach begins with a nitro-substituted benzene ring, such as p-nitroaniline. The amino group in p-nitroaniline is a strong activating group, directing incoming electrophiles to the ortho and para positions. To achieve selective bromination at the desired position and avoid multiple substitutions, the reactivity of the amino group is often modulated. This can be done by converting it to an acetanilide, which is less activating.

A variety of brominating agents can be employed. For instance, the bromination of 4-nitroaniline (B120555) can be carried out using bromide-bromate salts in an aqueous acidic medium. rsc.org Another method involves the use of N-bromosuccinimide (NBS) for the bromination of o-nitroaniline. In some cases, elemental bromine in the presence of a catalyst like iron is used for the bromination of nitrobenzene. orgsyn.org The reaction conditions, such as temperature and solvent, are carefully controlled to optimize the yield of the desired monobrominated product. For example, the bromination of p-nitrophenylacetonitrile can be achieved using N-bromosuccinimide in concentrated sulfuric acid. google.com

Starting MaterialBrominating AgentReaction ConditionsProduct
p-NitroanilineBromide-bromate saltsAqueous acidic medium2-Bromo-4-nitroaniline
o-NitroanilineN-Bromosuccinimide (NBS)-4-Bromo-2-nitroaniline
NitrobenzeneBromine, Iron powderOil bath at 135–145°Cm-Bromonitrobenzene
p-NitrophenylacetonitrileN-Bromosuccinimide (NBS)Concentrated sulfuric acid2-Bromo-4-nitrophenylacetonitrile

Introduction of the Nitro Group on Bromo-Substituted Aromatics

Alternatively, the synthesis can commence with a bromo-substituted aromatic compound, followed by nitration. The bromine atom is an ortho-, para-directing deactivator. Nitration of bromobenzene, for example, typically yields a mixture of 1-bromo-2-nitrobenzene (B46134) and 1-bromo-4-nitrobenzene (B128438). pbworks.com The reaction is usually performed using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). pbworks.com

The separation of the resulting ortho and para isomers can be achieved through techniques like recrystallization, exploiting the differences in their physical properties, such as melting points. pbworks.com For instance, the para isomer, 1-bromo-4-nitrobenzene, has a higher melting point (127°C) compared to the ortho isomer (43°C) and is less soluble in ethanol, facilitating its isolation. pbworks.com

Starting MaterialNitrating AgentKey Products
BromobenzeneConc. HNO₃, Conc. H₂SO₄1-Bromo-2-nitrobenzene, 1-Bromo-4-nitrobenzene
3-Bromo-acetophenoneNitric acid, Sulfuric acidNitro-substituted compound
4-Bromotoluene-1-Bromo-4-methyl-2-nitrobenzene

Azide (B81097) Introduction via Nucleophilic Aromatic Substitution (SNAr)

The final step in the synthesis of this compound is the introduction of the azide group. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.

Reaction of Bromonitrobenzene Precursors with Azide Sources (e.g., NaN₃)

In this key step, a bromonitrobenzene precursor, such as 1,2-dibromo-4-nitrobenzene (B1583194), is treated with an azide source, most commonly sodium azide (NaN₃). acs.orgnih.gov The azide ion (N₃⁻) acts as a nucleophile, attacking the electron-deficient aromatic ring and displacing one of the leaving groups, in this case, a bromide ion. The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone. acs.orgruc.dk

These reactions are a cornerstone of modern organic synthesis, allowing for the formation of various functionalized aromatic compounds. nih.gov

When multiple halogens are present on the aromatic ring, the regioselectivity of the azide substitution becomes a critical consideration. The position of the nucleophilic attack is influenced by the electronic effects of the substituents on the ring. In dihalonitrobenzenes, the halogen that is ortho or para to the strongly electron-withdrawing nitro group is generally more susceptible to nucleophilic attack. This is because the nitro group can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.orgyoutube.com

For instance, in the reaction of 1,2-dibromo-4-nitrobenzene with sodium azide, the azide ion will preferentially displace the bromine atom at the 2-position, which is ortho to the nitro group. This site-specificity is a crucial aspect of the SNAr mechanism on substituted aromatic rings. nih.gov

The presence of a nitro group is paramount for the success of the nucleophilic aromatic substitution reaction. chemistrysteps.commasterorganicchemistry.com Aromatic rings are inherently electron-rich and thus generally unreactive towards nucleophiles. However, a strongly electron-withdrawing group like the nitro group deactivates the ring towards electrophilic attack but activates it towards nucleophilic attack. youtube.comchemistrysteps.com

Optimization of Reaction Conditions (Solvent, Temperature, Time)

The synthesis of this compound can be approached via a nucleophilic aromatic substitution (SNAr) reaction. The most logical precursor for this method is 1,2-dibromo-4-nitrobenzene. In this molecule, the nitro group, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic attack. The negative charge of the intermediate Meisenheimer complex is stabilized through resonance, particularly when the attack occurs at the ortho and para positions relative to the nitro group. libretexts.orgstackexchange.com Consequently, the bromine atom at the C-2 position (ortho to the nitro group) is significantly more susceptible to substitution by a nucleophile like the azide ion (N₃⁻) than the bromine at the C-1 position (meta to the nitro group).

The optimization of this transformation is critical for maximizing yield and purity. Key reaction parameters include the choice of solvent, temperature, and reaction time.

Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are typically preferred for SNAr reactions. These solvents effectively solvate the cation (e.g., Na⁺ from sodium azide) while leaving the azide anion poorly solvated and thus highly nucleophilic.

Temperature: The reaction temperature is a crucial factor. While some highly activated substrates can react at room temperature, many SNAr reactions require heating to proceed at a reasonable rate. For instance, in a related synthesis involving the introduction of an azide group to an activated aromatic system, reaction temperatures around 40-50 °C were found to be optimal. acs.org Excessive temperatures, however, can lead to decomposition of the starting material, product, or the azide reagent, resulting in the formation of impurities.

Time: The duration of the reaction must be sufficient to allow for complete conversion of the starting material. This can range from a few hours to over 24 hours, depending on the substrate's reactivity and the reaction temperature. Progress is typically monitored using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

The following interactive table illustrates a hypothetical optimization study for the reaction of 1,2-dibromo-4-nitrobenzene with sodium azide, based on general principles of SNAr reactions.

Table 1: Hypothetical Optimization of Reaction Conditions
EntrySolventTemperature (°C)Time (h)Yield (%)
1Acetonitrile2524Low
2Acetonitrile8012Moderate
3DMF5012Good
4DMF806High
5DMSO806High
6DMF1204Moderate (Decomposition observed)
Application of Novel Leaving Groups (e.g., Trifluoromethylsulfinyl)

In the context of SNAr, the nature of the leaving group is paramount. Halogens, particularly chlorine and bromine, are common leaving groups. However, research into more effective leaving groups is ongoing to enhance reaction rates and expand the scope of SNAr reactions. Groups that are highly electron-withdrawing and can stabilize a negative charge are ideal.

While the trifluoromethylsulfinyl group (-SOCF₃) is known as a potent electron-withdrawing group, its specific application as a leaving group in the synthesis of this compound is not prominently documented in the reviewed literature. Theoretically, a precursor like 1-bromo-4-nitro-2-(trifluoromethylsulfinyl)benzene could be a highly reactive substrate for azide substitution. The strong inductive effect of the -SOCF₃ group would further activate the C-2 position, potentially allowing the reaction to proceed under milder conditions than with a bromo leaving group.

Diazotization and Azide Formation from Aminonitrobromobenzenes

An alternative and highly effective route to this compound involves the diazotization of a primary aromatic amine. The required starting material for this pathway is 2-bromo-4-nitroaniline.

This synthetic strategy is a two-step process:

Diazotization: The primary amine, 2-bromo-4-nitroaniline, is treated with nitrous acid (HNO₂) at a low temperature, typically 0–5 °C. The nitrous acid is generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). byjus.com This reaction converts the amino group (-NH₂) into a diazonium salt (-N₂⁺), resulting in the formation of the 2-bromo-4-nitrophenyldiazonium cation. byjus.com

Azide Substitution: The resulting diazonium salt solution is then treated with a source of azide ions, most commonly sodium azide (NaN₃). The azide ion displaces the diazonium group, which is an excellent leaving group as it departs as stable dinitrogen gas (N₂), yielding the final product, this compound. organic-chemistry.org

This method is widely applicable for the synthesis of aryl azides from anilines. Patents describing the synthesis of related compounds, such as 2,6-dibromo-4-nitroaniline (B165464) diazonium salts, confirm the viability of performing diazotization on electron-deficient anilines. google.comgoogle.com

Alternative Synthetic Routes

Strategies for Ortho-Bromo and Azido (B1232118) Functionalization

The synthesis of polysubstituted benzenes requires careful strategic planning regarding the order of substituent introduction, governed by the directing effects of the groups already present on the ring. libretexts.org For this compound, the key is to establish the 1,2,4-substitution pattern with the correct functionalities.

A plausible strategy begins with the nitration of 1,2-dibromobenzene. The nitration would be directed by the bromine atoms (ortho, para-directing) to yield a mixture of products, including the desired 1,2-dibromo-4-nitrobenzene. Following separation, a selective nucleophilic aromatic substitution with sodium azide, as detailed in section 2.2.1.3, would replace the more activated bromine atom at the C-2 position to give the target compound.

Another approach could start with 4-nitroaniline. The powerful activating and ortho, para-directing amino group can direct electrophilic bromination to the C-2 position. This would yield 2-bromo-4-nitroaniline, the precursor needed for the diazotization route described in section 2.2.2.

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) is a powerful strategy in modern organic synthesis that involves introducing key functional groups into a complex molecule in the final steps of a synthetic sequence. nih.gov This approach avoids the need for lengthy de novo synthesis to create analogues of advanced intermediates or final products.

In the context of this compound, LSF could be envisioned as introducing the azide group onto a pre-existing 1-bromo-4-nitrobenzene scaffold. While traditional SNAr is not feasible due to the lack of an ortho or para activating group for the C-2 hydrogen, modern transition-metal-catalyzed C-H activation reactions offer a potential solution. For example, iron- or manganese-catalyzed C-H azidation methods have been developed for the selective functionalization of C-H bonds. nih.govpitt.edu A hypothetical LSF approach could involve a directed C-H azidation at the C-2 position of a 1-bromo-4-nitrobenzene derivative, guided by a directing group transiently installed on the molecule.

The following table illustrates the concept of LSF for creating diverse molecules from a common advanced intermediate.

Table 2: Conceptual Late-Stage Functionalization of a Core Structure
Core IntermediateLSF ReactionReagentsFunctional Group Introduced
1-bromo-4-nitrobenzeneC-H Azidation (Hypothetical)[Fe] or [Mn] catalyst, Azide sourceAzido (-N₃)
1-bromo-4-nitrobenzeneC-H Alkenylation[Rh] or [Ru] catalyst, AlkeneAlkenyl (-CH=CHR)
1-bromo-4-nitrobenzeneC-H Thiolation[Pd] or [Cu] catalyst, ThiolThioether (-SR)

Chemical Reactivity and Transformations of 2 Azido 1 Bromo 4 Nitrobenzene

Reactivity of the Azido (B1232118) Group

The azide (B81097) functional group (-N₃) is an organic moiety with a high nitrogen content, making it an energy-rich species. It is best described as a 1,3-dipole, which allows it to readily participate in cycloaddition reactions with various unsaturated systems, known as dipolarophiles. This reactivity is the cornerstone of its application in synthetic chemistry, particularly in the construction of nitrogen-containing heterocyclic rings.

Among the most powerful and widely utilized reactions of the azido group are [3+2] cycloadditions with alkynes. These reactions provide a direct and efficient route to 1,2,3-triazole rings, a scaffold of significant interest in medicinal chemistry and materials science. nih.gov The reactivity of 2-azido-1-bromo-4-nitrobenzene in these transformations is influenced by the electron-withdrawing nature of the nitro group on the aromatic ring.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, a term designated for reactions that are high-yielding, wide in scope, stereospecific, and simple to perform. organic-chemistry.org This reaction involves the coupling of a terminal alkyne with an azide to form a 1,2,3-triazole, with the copper(I) catalyst dramatically accelerating the reaction rate by factors of up to 10⁷ to 10⁸ compared to the uncatalyzed thermal process. organic-chemistry.orgnih.gov

Cycloaddition Reactions

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Terminal Alkynes
Regioselectivity in Triazole Formation (1,4- vs. 1,5-disubstituted)

A defining feature of the CuAAC reaction is its exceptional regioselectivity. Unlike the thermal Huisgen 1,3-dipolar cycloaddition which typically yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, the copper(I)-catalyzed variant proceeds through a mechanism that exclusively forms the 1,4-disubstituted product. nih.govresearchgate.net This high degree of control is a major advantage of the CuAAC reaction. For the reaction of this compound with any terminal alkyne under CuAAC conditions, the formation of the 1-(2-bromo-5-nitrophenyl)-4-substituted-1H-1,2,3-triazole isomer is the sole expected product. researchgate.net

Catalyst Systems and Reaction Efficiency

The efficiency of the CuAAC reaction is highly dependent on the catalyst system employed. The active catalyst is the copper(I) ion, which can be introduced directly from a Cu(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr). However, a more common and convenient method involves the in situ generation of Cu(I) from a more stable and readily available copper(II) salt, typically copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), using a reducing agent. nih.gov Sodium ascorbate (B8700270) is the most widely used reducing agent for this purpose, as it efficiently reduces Cu(II) to the catalytically active Cu(I) state under mild, often aqueous, conditions.

The reaction efficiency is generally high, with many CuAAC reactions proceeding to completion at room temperature in a variety of solvents, including t-butanol/water mixtures, THF, and DMF, often yielding quantitative conversions. synaffix.comresearchgate.net The presence of N-donor chelating ligands can further accelerate the reaction and stabilize the Cu(I) catalytic species from disproportionation or oxidation. synaffix.com

Scope with Diverse Alkyne Substrates

The CuAAC reaction is renowned for its broad functional group tolerance and wide substrate scope. It is compatible with a vast array of terminal alkynes, including aliphatic, aromatic, and functionalized substrates. While specific experimental data for the CuAAC reaction of this compound is not detailed in the surveyed literature, the well-established principles of this reaction allow for predictable outcomes. The table below illustrates representative conditions and yields for the CuAAC reaction between a generic electron-deficient aryl azide and various terminal alkynes, reflecting the expected scope for this compound.

Alkyne SubstrateCatalyst SystemSolventTemperatureTimeYield (%)
PhenylacetyleneCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂ORoom Temp.1-4 h>95
1-HexyneCuITHFRoom Temp.2-6 h90-98
Propargyl alcoholCuSO₄·5H₂O, Sodium AscorbateH₂ORoom Temp.1-3 h>95
EthynyltrimethylsilaneCuI, Et₃NCH₂Cl₂Room Temp.4-8 h85-95
4-EthynylanisoleCuSO₄·5H₂O, Sodium AscorbateDMF/H₂O50 °C1-2 h>90

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) represents a significant advancement in click chemistry as it circumvents the need for a cytotoxic copper catalyst. nih.gov This reaction relies on the high intrinsic reactivity of a strained cyclic alkyne, typically a cyclooctyne (B158145) derivative, which readily undergoes a [3+2] cycloaddition with an azide without any catalyst. vectorlabs.comorganic-chemistry.org The driving force for the reaction is the release of ring strain in the cyclooctyne upon forming the more stable, fused triazole ring system.

For an azide like this compound, the electronic properties of the aryl ring are particularly relevant to its reactivity in SPAAC. The presence of the strongly electron-withdrawing nitro group renders the azide electron-deficient. Research has shown that the reaction of electron-deficient aryl azides with electron-rich, aliphatic cyclooctynes (such as bicyclo[6.1.0]non-4-yne, BCN) is subject to tremendous acceleration. synaffix.comresearchgate.net This rate enhancement is attributed to a shift in the reaction mechanism to an inverse electron-demand cycloaddition, where the Highest Occupied Molecular Orbital (HOMO) of the cyclooctyne interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient azide. researchgate.net Consequently, this compound is predicted to be a highly reactive partner in SPAAC reactions with aliphatic cyclooctynes.

Despite this predicted high reactivity, a review of the scientific literature did not yield specific documented examples of this compound being used in a Strain-Promoted Azide-Alkyne Cycloaddition.

1,3-Dipolar Cycloadditions with Other Dipolarophiles

The azide group in this compound can act as a 1,3-dipole in cycloaddition reactions with various unsaturated compounds known as dipolarophiles. wikipedia.org This reaction is a powerful method for synthesizing five-membered heterocyclic rings. While the most well-known Huisgen cycloaddition involves alkynes, aryl azides also react with a range of other dipolarophiles. wikipedia.org

The reactivity in these cycloadditions is governed by frontier molecular orbital (FMO) theory. The reaction rate and regioselectivity depend on the relative energies of the highest occupied molecular orbital (HOMO) of the azide and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile, and vice versa. The electron-withdrawing nature of the nitro group on the this compound ring lowers the energy of its orbitals, affecting its reactivity profile compared to unsubstituted phenyl azide.

Common dipolarophiles beyond simple alkynes include:

Alkenes: Reactions with alkenes, particularly those that are electron-deficient or strained, can yield triazoline rings.

Nitriles: Cycloaddition with nitriles can produce tetrazoles.

Enamines and Enol Ethers: These electron-rich alkenes are often reactive dipolarophiles.

Organophosphorus Compounds: Reagents like phosphines can react in Staudinger-type reactions, which proceed via a different mechanism but also involve the terminal nitrogen of the azide.

The table below summarizes the expected products from the 1,3-dipolar cycloaddition of this compound with various classes of dipolarophiles.

Dipolarophile ClassRepresentative ExampleExpected Product Type
AlkenesNorborneneSubstituted Triazoline
AlkynesPhenylacetyleneSubstituted 1,2,3-Triazole
NitrilesBenzonitrileSubstituted Tetrazole
Enol EthersEthyl vinyl etherSubstituted Triazoline

Nitrene Chemistry and Rearrangements

Upon expulsion of a molecule of nitrogen (N₂), typically induced by heat or light, this compound generates the highly reactive intermediate, 2-bromo-5-nitrophenylnitrene. Aryl nitrenes are electron-deficient species that can exist in either a singlet state (with paired electrons) or a triplet state (with unpaired electrons), with the singlet state often being the initial product. The subsequent reactions are dictated by the nature of this intermediate and its surrounding environment.

Heating this compound in an inert solvent leads to the loss of N₂ and the formation of the corresponding aryl nitrene. The activation energy for the thermal decomposition of aryl azides can be influenced by their substituents. For molecules containing adjacent azido and nitro groups, the thermal stability can be significantly decreased due to alternative decomposition pathways, such as the "furoxan mechanism". epa.gov

Once formed, the 2-bromo-5-nitrophenylnitrene is positioned for intramolecular reactions. The close proximity of the ortho-bromo substituent provides a direct pathway for cyclization. While direct C-Br insertion is not a common nitrene reaction, cyclization involving displacement or interaction with the nitro group or other ring positions can occur.

Based on analogous reactions of substituted aryl azides, several intramolecular pathways are plausible:

Phenazine Formation: Although less direct for this specific substitution pattern, thermal decomposition of certain azides can lead to complex rearrangements and dimerizations that yield phenazine-type structures. wikipedia.orgguidechem.com The reaction of a nitrene with a precursor molecule could potentially lead to such products.

Carbazole (B46965) Formation: In related systems like 2-azidobiphenyls, thermal decomposition is a classic method for generating carbazoles via intramolecular C-H insertion of the nitrene into the adjacent phenyl ring. nih.gov While this compound lacks the second aryl ring for this specific transformation, it highlights the strong tendency for intramolecular C-H insertion if an appropriate site is available.

Ring Contraction: The thermolysis of other aromatic azides, such as 2-azidotropone, has been shown to result in ring contraction to form products like o-salicylonitrile through a ketene (B1206846) intermediate. This suggests that complex skeletal rearrangements are possible for the nitrene derived from this compound.

If the thermally generated nitrene does not undergo rapid intramolecular cyclization, it can be trapped by other molecules in the reaction medium. The singlet nitrene typically undergoes insertion reactions, while the triplet nitrene behaves like a diradical and undergoes abstraction reactions. acs.org

C-H Bond Insertion: The nitrene can insert into aliphatic C-H bonds of the solvent or other added reagents to form secondary amines.

Reaction with Nucleophiles: The electrophilic nitrene can react with nucleophiles. For instance, decomposition in the presence of anilines can lead to the formation of azo compounds.

Dimerization: In the absence of effective trapping agents, the nitrene intermediates can dimerize to form azo compounds, such as azobenzene (B91143) derivatives.

Irradiation of this compound with ultraviolet (UV) light provides an alternative, often milder, method for generating the 2-bromo-5-nitrophenylnitrene intermediate. Photolysis is a highly effective way to study transient species and reaction mechanisms. acs.orgacs.org Studies on analogous compounds like 2-azidobiphenyls have shown that laser flash photolysis leads to the formation of carbazoles through a singlet nitrene intermediate. nih.govacs.org The initial photoproduct is often an unstable, transient species (e.g., an isocarbazole) which then rearranges to the final stable product. acs.org

The outcome of photochemical reactions can be highly dependent on the experimental conditions, including the wavelength of the incident light.

Wavelength: Different wavelengths can excite different electronic states of the azide molecule, potentially influencing the efficiency of nitrogen extrusion and the spin state of the resulting nitrene. For example, direct irradiation may favor the formation of the singlet nitrene, while triplet sensitizers could be used to generate the triplet nitrene preferentially. In matrix isolation studies at cryogenic temperatures, specific irradiation wavelengths can be used to generate and subsequently interconvert reactive intermediates. acs.org For example, the photolysis of a related azide in an argon matrix at 8 K resulted in a triplet vinylnitrene, which was stable but transformed into a different product upon further irradiation, demonstrating the influence of irradiation conditions on the reaction outcome. acs.org

Irradiation Conditions: Other factors such as solvent viscosity, temperature, and the presence of oxygen can also affect the reaction. In solid-state photochemistry, the crystal lattice can impose geometric constraints on the reactive intermediates, leading to highly selective reactions that differ from those observed in solution. acs.org For instance, the photochemistry of 2-azidobiphenyl (B3386803) in the crystalline state gives exclusive formation of the carbazole product, a selectivity not seen in solution. acs.orgacs.org

The table below summarizes the key differences between thermal and photochemical generation of the nitrene from this compound.

MethodConditionsPrimary Intermediate StateTypical Reaction Types
Thermal High temperature (refluxing solvent)Singlet, with potential for intersystem crossing to TripletIntramolecular cyclization, intermolecular insertion, dimerization
Photochemical UV irradiation (often at low temp.)Singlet (direct), Triplet (sensitized)Intramolecular cyclization, high selectivity in solid state
Photochemically Induced Nitrene Generation
Reaction with Nucleophilic Solvents and Substrates

The aryl azido group in this compound is generally stable and does not react with common nucleophilic solvents like water or alcohols under standard conditions. Its primary reactivity involves [3+2] cycloadditions with unsaturated systems (a reaction type outside the scope of this article) or, more pertinently, reduction to an amine. Direct nucleophilic attack on the nitrogen atoms of the azido group is not a typical reaction pathway. Instead, the azido group, along with the nitro group, functions as a strong electron-wthdrawing group, activating the aromatic ring for reactions involving the bromo substituent, as discussed in section 3.2.1.

Reduction of the Azido Group to an Amine

The conversion of the azido group to a primary amine is a crucial and widely utilized transformation. Several methodologies can achieve this reduction, with the choice of reagent being critical to avoid unwanted side reactions with the nitro and bromo groups.

The Staudinger reaction is a mild and highly selective method for reducing azides to amines, making it particularly suitable for complex molecules with sensitive functional groups. nih.gov The reaction proceeds in two steps: first, the azide reacts with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane intermediate with the concomitant loss of nitrogen gas (N₂). wikipedia.orgwikipedia-on-ipfs.org In the second step, this intermediate is hydrolyzed with water to yield the primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide. wikipedia.org

The mechanism involves the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to a phosphazide (B1677712) intermediate. This intermediate then undergoes a four-membered ring transition state to release dinitrogen and form the iminophosphorane. wikipedia.orgalfa-chemistry.com

Table 1: Example of Staudinger Reduction on a this compound Derivative
Starting MaterialReagentsProductReference
2-(2-Azido-1-(2-(2-azidoethoxy)ethoxy)ethyl)-4-bromo-1-nitrobenzene1. Triphenylphosphine (PPh₃), THF 2. Water (H₂O)2-(2-(2-Aminoethoxy)ethoxy)-2-(5-bromo-2-nitrophenyl)ethan-1-amine nih.gov

This reaction is valued for its chemoselectivity, as it reliably reduces the azido group without affecting the nitro group or the carbon-bromine bond. nih.gov

Catalytic hydrogenation is a powerful reduction method, but its application to this compound requires careful consideration of chemoselectivity due to the presence of three reducible groups.

Azido Group: Readily reduced to an amine under various catalytic hydrogenation conditions.

Nitro Group: Also readily reduced to an amine, often under similar conditions as azides. acs.org

Bromo Group: Susceptible to hydrodehalogenation (replacement by a hydrogen atom), particularly with catalysts like palladium on carbon (Pd/C). commonorganicchemistry.com

The challenge lies in selectively reducing the azide and/or nitro group without cleaving the C-Br bond. The choice of catalyst and reaction conditions is paramount. While Pd/C is highly effective for nitro reductions, it is often too reactive and can lead to debromination. commonorganicchemistry.com Raney Nickel is a common alternative for substrates where preserving aryl halides is necessary. commonorganicchemistry.com Furthermore, specialized catalysts, such as sulfided platinum, have been developed to selectively reduce nitro groups in the presence of activated aryl halides, minimizing hydrodehalogenation. nih.gov Achieving selective reduction of the azido group while preserving both the nitro and bromo groups is particularly challenging and may require specific catalysts or alternative methods like the Staudinger reaction.

Several other chemical reducing agents can be employed, offering different degrees of selectivity.

Tin(II) Chloride (SnCl₂): This is a classic and mild reagent for the chemoselective reduction of aromatic nitro groups to anilines, even in the presence of other reducible functionalities. commonorganicchemistry.comresearchgate.net It is highly likely that SnCl₂ in an acidic medium (e.g., HCl) would selectively reduce the nitro group of this compound, leaving the azido and bromo groups intact.

Iron (Fe) or Zinc (Zn) in Acid: Similar to SnCl₂, elemental iron or zinc powder in acidic conditions (like acetic acid or hydrochloric acid) are standard methods for selectively reducing nitroarenes. commonorganicchemistry.com These methods are known for their high functional group tolerance.

Lithium Aluminium Hydride (LiAlH₄): This is a very powerful and non-selective reducing agent. youtube.comyoutube.com When applied to aromatic nitro compounds, it often leads to the formation of azo compounds rather than the desired aniline. commonorganicchemistry.comwikipedia.org It would also readily reduce the azido group. Due to this lack of selectivity, LiAlH₄ is generally unsuitable for the clean conversion of this compound to the corresponding amine.

Table 2: Summary of Reductive Methodologies and Their Potential Selectivity
MethodTypical Reagent(s)Likely Primary Target on this compoundPotential Side ReactionsReference
Staudinger ReactionPPh₃, H₂OAzido groupNone; highly selective wikipedia.org
Catalytic HydrogenationH₂, Raney NiAzido and Nitro groupsPotential for hydrodehalogenation commonorganicchemistry.com
Metal/Acid ReductionSnCl₂/HCl or Fe/AcOHNitro groupGenerally high selectivity for the nitro group commonorganicchemistry.comresearchgate.net
Hydride ReductionLiAlH₄Azido and Nitro groupsFormation of azo compounds from nitro group; non-selective commonorganicchemistry.comwikipedia.org

Reactivity of the Bromo Group

The bromo group on this compound is highly susceptible to displacement via nucleophilic aromatic substitution (SNAr). This reactivity is a direct consequence of the powerful electron-withdrawing effects of the substituents on the aromatic ring. libretexts.org

The SNAr mechanism proceeds through a two-step addition-elimination pathway. libretexts.orgnih.gov In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgstackexchange.com The aromaticity of the ring is temporarily broken in this step. libretexts.org In the second, faster step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored. stackexchange.com

The stability of the Meisenheimer complex is key to the reaction's feasibility. In this compound, the negative charge of the intermediate is delocalized effectively onto the oxygen atoms of the para-nitro group and the nitrogen atoms of the ortho-azido group. stackexchange.com This substantial stabilization lowers the activation energy for the reaction, making the bromo group an excellent leaving group when attacked by a wide range of nucleophiles, such as amines, alkoxides, and thiolates. scranton.edu The positioning of the nitro group para to the leaving group is particularly effective for this stabilization. stackexchange.com

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

Displacement by Various Nucleophiles (e.g., Oxygen, Sulfur, Nitrogen)

The C-Br bond in this compound is activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the electronic effects exerted by the other substituents on the ring. The nitro group, located para to the bromine atom, is a powerful electron-withdrawing group. It deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic attack. nih.govwikipedia.org This activation occurs through the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. nih.govlibretexts.org

The nitro group's ability to delocalize the negative charge of the intermediate via resonance is key. Specifically, the negative charge from the incoming nucleophile can be delocalized onto the oxygen atoms of the para-nitro group, a stabilizing effect that is not possible if the group were in the meta position. libretexts.orgstackexchange.com The azido group at the ortho position also contributes to the activation, albeit to a lesser extent, through its electron-withdrawing inductive effect.

Consequently, the bromine atom can be displaced by a variety of nucleophiles. This reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the carbon bearing the bromine, forming the tetrahedral Meisenheimer intermediate, followed by the elimination of the bromide ion, which restores the aromaticity of the ring. stackexchange.comnih.gov

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

Nucleophile TypeExample ReagentProduct Class
OxygenSodium methoxide (B1231860) (NaOCH₃)2-azido-1-methoxy-4-nitrobenzene
SulfurSodium thiophenoxide (NaSPh)2-azido-4-nitro-1-(phenylthio)benzene
NitrogenAniline (C₆H₅NH₂)N-(2-azido-4-nitrophenyl)aniline
NitrogenPiperidine1-(2-azido-4-nitrophenyl)piperidine
Competitive SNAr vs. Azide Reactivity

The molecule presents multiple reactive sites, leading to potential competition between different reaction pathways depending on the reagents and conditions. The primary sites of reactivity are the C-Br bond (via SNAr), the azido group, and the nitro group.

SNAr at the C-Br bond: As discussed, this is a favorable pathway in the presence of strong nucleophiles.

Azide Group Reactivity: The azido group is known to undergo various reactions, most notably [3+2] cycloadditions with alkynes or alkenes (Huisgen cycloaddition), reduction to an amine, or decomposition at high temperatures.

Nitro Group Reactivity: The nitro group is susceptible to reduction under various conditions to form nitroso, hydroxylamino, or amino groups. nih.gov

The outcome of a reaction is therefore dependent on chemoselectivity. For instance, treatment with a nucleophile like sodium methoxide at moderate temperatures would likely favor SNAr at the C-Br bond, leaving the azido and nitro groups intact. Conversely, catalytic hydrogenation would preferentially reduce the nitro and/or azido groups, while the C-Br bond might undergo hydrogenolysis under more forcing conditions. commonorganicchemistry.com Palladium-catalyzed cross-coupling reactions, discussed next, specifically target the C-Br bond, demonstrating that this site can be reacted selectively under the right catalytic conditions. rsc.org

Cross-Coupling Reactions

The presence of a carbon-bromine bond makes this compound a suitable electrophilic partner in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Potential for Suzuki-Miyaura Coupling and Related Reactions

The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base, is a highly viable reaction for this substrate. ugr.esresearchgate.net The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Given the reactivity of similar bromo-nitroaromatic compounds in Suzuki couplings, this compound is expected to react efficiently with various aryl and vinyl boronic acids or their esters. researchgate.net

Table 2: Example of a Suzuki-Miyaura Coupling Reaction

ComponentExampleRole
Aryl HalideThis compoundElectrophile
Organoboron ReagentPhenylboronic acidNucleophile
CatalystPd(PPh₃)₄ or Pd(OAc)₂/LigandCatalyzes the reaction cycle
BaseK₂CO₃ or Cs₂CO₃Activates the organoboron reagent
SolventToluene/Water or Dioxane/WaterReaction medium
Product2-Azido-4-nitro-1,1'-biphenylCoupled product

Radical Reactions Involving the C-Br Bond

Beyond two-electron processes like SNAr, the C-Br bond can also be cleaved via radical mechanisms. The electrochemical reduction of the closely related 1-bromo-4-nitrobenzene (B128438) provides insight into this reactivity. nih.govrsc.org In this process, the molecule accepts an electron, primarily into the low-lying molecular orbital of the nitro group, to form a radical anion. nih.gov

This radical anion is unstable and can undergo dissociation, cleaving the C-Br bond to form a bromide anion and an aryl radical (the 2-azido-4-nitrophenyl radical). nih.govrsc.orgunifi.it This process is described as a DISP-type mechanism. The fate of the resulting aryl radical depends on the reaction conditions; it can abstract a hydrogen atom from the solvent, dimerize, or be further reduced. This reactivity highlights that single-electron transfer (SET) can be an alternative pathway for the transformation of this compound. nih.gov

Reactivity of the Nitro Group

The nitro group is a versatile functional group known for its strong electron-withdrawing properties and its own distinct reactivity. wikipedia.org

The most common transformation of an aromatic nitro group is its reduction to an amine. This can be achieved using a wide variety of reagents and conditions. wikipedia.org

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas is a very effective method. However, selectivity can be an issue, as these conditions may also reduce the azide group and cleave the C-Br bond (hydrogenolysis). commonorganicchemistry.com

Metal/Acid Systems: Reagents such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid (like HCl or acetic acid) are classic and effective methods for reducing nitroarenes to anilines. commonorganicchemistry.com These conditions are often chemoselective, leaving other functional groups intact.

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst can also effect the reduction, sometimes with high selectivity. organic-chemistry.org

The reduction proceeds through intermediate stages, namely the nitroso and hydroxylamino derivatives. nih.govmdpi.com While these intermediates are typically transient, they can sometimes be isolated under carefully controlled conditions. The final amino product is a valuable synthetic precursor for dyes, pharmaceuticals, and other fine chemicals.

Reduction to Amine

The conversion of the nitro and/or azido groups to an amine is a fundamental transformation. This reduction can be achieved through various methods, including catalytic hydrogenation and chemical reduction, with the choice of reagent determining the selectivity of the reaction.

Catalytic Hydrogenation: Catalytic hydrogenation is a highly efficient method for the reduction of both nitroarenes and aryl azides. wikipedia.org Common catalysts include palladium-on-carbon (Pd/C) and Raney nickel. wikipedia.orgcommonorganicchemistry.com Typically, this method reduces both the nitro and the azido groups simultaneously to their respective amines. However, a significant drawback of catalytic hydrogenation, particularly with Pd/C, is the potential for concurrent hydrodehalogenation, which would replace the bromo substituent with hydrogen. commonorganicchemistry.com The use of Raney nickel may offer a milder alternative that is less prone to causing dehalogenation of aryl bromides. commonorganicchemistry.com

Chemical Reduction: A wide array of chemical reagents can be employed to reduce the functional groups on this compound. The choice of reagent is crucial for achieving chemoselectivity (see Section 3.4.1).

Tin(II) Chloride (SnCl2): This is a classic reagent for the selective reduction of aromatic nitro groups to amines in the presence of other reducible functionalities. wikipedia.org

Iron (Fe) in Acidic Media: The Béchamp reduction, using iron metal in an acid like acetic acid or hydrochloric acid, is a mild and economical method for converting nitroarenes to anilines and is often tolerant of other functional groups. wikipedia.orgcommonorganicchemistry.com

Sodium Sulfide (Na2S) or Sodium Hydrosulfite (Na2S2O4): These reagents are known for their ability to selectively reduce one nitro group in dinitro compounds and can be used for the reduction of nitroarenes to amines. wikipedia.orgcommonorganicchemistry.com Their utility in the presence of an azide group requires careful consideration of reaction conditions.

Indium-mediated Reduction: An indium-mediated reduction in the presence of HCl has been shown to successfully reduce both azide and nitro groups to provide amines in high yields. organic-chemistry.org

The following table summarizes common reduction methods applicable to the functional groups present in this compound.

Reagent/SystemPrimary Functional Group TargetedPotential Side Reactions/Notes
H2, Pd/CNitro, AzideHigh risk of hydrodebromination. Reduces both groups.
H2, Raney NickelNitro, AzideLower risk of hydrodebromination compared to Pd/C. commonorganicchemistry.com
Fe/CH3COOH or HClNitroMild conditions, generally tolerates halides. commonorganicchemistry.com
SnCl2/HClNitroCommonly used for selective nitro reduction. wikipedia.org
Na2S / H2O or (NH4)2SNitroCan offer selectivity in polynitro compounds. commonorganicchemistry.com
Triphenylphosphine (PPh3), then H2O (Staudinger Reaction)AzideHighly selective for the azide group.

Role as an Electron-Withdrawing Group in Activating SNAr

The benzene (B151609) ring of this compound is electron-deficient due to the presence of two powerful electron-withdrawing groups (EWGs): the nitro group (-NO2) and the azido group (-N3). This electronic feature makes the compound susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway not typically observed in electron-rich aromatic systems like benzene. wikipedia.org

The SNAr mechanism proceeds via a two-step addition-elimination process. uomustansiriyah.edu.iqnih.gov In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group (in this case, the bromide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgacsgcipr.org The presence of strong EWGs is crucial as they stabilize this negatively charged intermediate, thereby lowering the activation energy of the reaction. uomustansiriyah.edu.iqnih.gov

In this compound:

The azido group is positioned ortho to the bromo leaving group.

The nitro group is positioned meta to the bromo leaving group.

The activating strength of an EWG is greatest when it is positioned ortho or para to the leaving group, as this allows the negative charge of the Meisenheimer complex to be delocalized onto the substituent through resonance. youtube.comstackexchange.com A substituent in the meta position can only exert a weaker, inductive electron-withdrawing effect. libretexts.org

Therefore, the azido group in the ortho position plays the dominant role in activating the C-Br bond toward nucleophilic attack. It can effectively stabilize the anionic charge of the intermediate via resonance. The nitro group, while being a very strong EWG, exerts a less significant stabilizing influence from the meta position. libretexts.org This activation facilitates the displacement of the bromide by a variety of nucleophiles, such as alkoxides, amines, and thiolates, providing a versatile method for introducing new functional groups at the C-1 position. acsgcipr.orgacsgcipr.org

Synergistic and Competitive Reactivity of Multiple Functional Groups

The coexistence of nitro, azido, and bromo groups on a single aromatic ring gives rise to complex reactivity profiles, presenting both challenges in selectivity and opportunities for advanced synthetic strategies like tandem reactions.

Chemoselectivity Challenges and Strategies

Achieving selective transformation of one functional group in the presence of the others is a significant synthetic challenge. The primary competition arises during reduction reactions.

Nitro vs. Azide Reduction: Both the nitro and azido groups are readily reduced. Catalytic hydrogenation typically reduces both functional groups indiscriminately. wikipedia.org To achieve selectivity, specific chemical reagents are required. For instance, the Staudinger reaction (using a phosphine like PPh3 followed by hydrolysis) is a remarkably mild and selective method for converting azides to amines without affecting nitro groups or aryl halides. Conversely, reagents like tin(II) chloride (SnCl2) or iron in acetic acid are well-established for the preferential reduction of a nitro group to an amine while leaving an azide group intact under controlled conditions. wikipedia.orgresearchgate.net Some modified borohydride (B1222165) agents have also shown high chemoselectivity for reducing an azido group in the presence of a nitro functionality. researchgate.net

Reduction vs. Dehalogenation: A further complication during reductions, especially catalytic hydrogenation with Pd/C, is the potential for hydrodebromination, which removes the bromo substituent. commonorganicchemistry.com Choosing a catalyst like Raney Nickel or employing milder chemical reducing agents (e.g., Fe/acid) can often mitigate this undesired side reaction. commonorganicchemistry.com

Strategic selection of reagents and careful control of reaction conditions are therefore paramount to steer the reaction towards the desired product, selectively transforming one functional group while preserving the others.

Tandem or Cascade Reactions Initiated by One Functional Group

The multifunctional nature of this compound makes it an ideal substrate for tandem or cascade reactions, where a single synthetic operation triggers a sequence of intramolecular transformations to rapidly build molecular complexity.

Reactions Initiated by Azide Transformation: Aryl azides can serve as precursors to highly reactive nitrene intermediates upon thermolysis or photolysis. An ortho-substituted aryl azide can undergo C-H bond amination to form new heterocyclic rings. nih.gov Another pathway involves the reduction of the azide to an amine, which can then participate in an intramolecular cyclization. For example, if the bromine atom is first substituted by a group containing an electrophilic center via an SNAr reaction, subsequent reduction of the azide would generate an amine nucleophile poised for an intramolecular cyclization.

Reactions Initiated by Nitro Reduction: The selective reduction of the nitro group to an amine furnishes a nucleophilic center. This newly formed amine group can initiate subsequent reactions. For example, in a tandem reduction-cyclization sequence, the amine could attack an adjacent electrophilic site. The reduction of a nitro group has been shown to initiate tandem sequences such as a reduction-Michael addition to form quinolinones. researchgate.net While not directly applicable to the ground state of this compound, this illustrates the potential of the nitro-to-amine transformation to trigger cascade processes. Such strategies can lead to the efficient synthesis of complex heterocyclic structures from a relatively simple starting material. rsc.orgnih.gov

Mechanistic Investigations

Reaction Pathways and Transition States

The reaction pathways of 2-azido-1-bromo-4-nitrobenzene are diverse, a direct consequence of the electronic properties of its substituents. The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic attack. The azide (B81097) and bromo groups, on the other hand, can act as leaving groups or participate in the formation of reactive intermediates.

While specific studies on this compound are not extensively documented, its structure strongly suggests a high reactivity towards nucleophilic aromatic substitution (SNAr). The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group. The presence of a strong electron-withdrawing nitro group para to the bromine atom is a key feature that facilitates this reaction. stackexchange.com

The proposed SNAr mechanism for this compound proceeds as follows:

Nucleophilic Attack: A nucleophile (Nu-) attacks the carbon atom bearing the bromine atom. This attack is regioselective due to the powerful electron-withdrawing effect of the para-nitro group, which delocalizes the incoming negative charge. The azide group at the ortho position also contributes to the electrophilicity of this carbon center.

Formation of a Meisenheimer Complex: The addition of the nucleophile leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. This delocalization significantly stabilizes the intermediate, lowering the activation energy for its formation. Computational studies on similar halonitrobenzenes have shown that the formation of this intermediate is often the rate-determining step. researchgate.net

Elimination of the Leaving Group: In the final step, the leaving group, in this case, the bromide ion (Br-), is expelled, and the aromaticity of the ring is restored.

The transition state for the formation of the Meisenheimer complex is characterized by the partial formation of the C-Nu bond and the localization of negative charge on the ring. The stability of this transition state is paramount to the reaction rate and is directly influenced by the electron-withdrawing capacity of the substituents. Recent computational studies on SNAr reactions have also suggested the possibility of a concerted mechanism in some cases, where the addition of the nucleophile and the departure of the leaving group occur in a single step, bypassing a discrete Meisenheimer intermediate. acs.org However, for highly activated systems like this compound, the stepwise mechanism is generally favored.

The azide functional group in this compound serves as a precursor to a highly reactive nitrene intermediate upon thermal or photochemical decomposition. This process involves the extrusion of a molecule of nitrogen gas (N2). researchgate.net

The generated 2-bromo-4-nitrophenylnitrene is a highly electrophilic species with a vacant p-orbital on the nitrogen atom. The fate of this intermediate is diverse and depends on the reaction conditions and the surrounding medium. Potential reaction pathways for the nitrene intermediate include:

Intramolecular Cyclization: The nitrene can undergo intramolecular reactions, such as insertion into a C-H bond of a neighboring molecule or, if structurally possible, cyclization.

Intermolecular Reactions: In the presence of other reagents, the nitrene can participate in various intermolecular reactions, such as C-H insertion, aziridination of alkenes, or reaction with nucleophiles.

Rearrangement: Aryl nitrenes are known to undergo ring expansion to form dehydroazepines, which can then be trapped by nucleophiles. researchgate.net

The electronic nature of the substituents on the aromatic ring influences the reactivity and stability of the nitrene. The electron-withdrawing nitro group in 2-bromo-4-nitrophenylnitrene is expected to increase its electrophilicity. In contrast, aryl azides with electron-donating groups can form nitrenes that protonate to form nitrenium ions. nih.gov

The azide and bromo functionalities in this compound make it a suitable substrate for various catalytic cycloaddition and cross-coupling reactions.

Cycloaddition Reactions:

The azide group can participate in [3+2] cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." The catalytic cycle for the CuAAC reaction is generally understood to involve the following key steps: researchgate.netresearchgate.netacs.orgdntb.gov.uanih.gov

Formation of a Copper-Acetylide: The terminal alkyne reacts with a Cu(I) catalyst to form a copper-acetylide intermediate.

Coordination of the Azide: The azide, in this case, this compound, coordinates to the copper center.

Cycloaddition: A concerted or stepwise cycloaddition occurs between the coordinated azide and the acetylide, leading to a six-membered copper-containing intermediate.

Protonolysis and Catalyst Regeneration: The copper-triazolide intermediate undergoes protonolysis to release the triazole product and regenerate the Cu(I) catalyst.

Cross-Coupling Reactions:

The carbon-bromine bond in this compound is susceptible to cleavage by low-valent transition metal catalysts, enabling its participation in cross-coupling reactions such as the Suzuki-Miyaura coupling. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves a Pd(0)/Pd(II) cycle: nih.govwikipedia.orgnih.govchemrxiv.orgresearchgate.net

Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the C-Br bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step.

Transmetalation: The organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center, displacing the bromide. This step typically requires a base to activate the organoboron species.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Kinetic Studies and Reaction Rate Determination

For SNAr reactions, the rate is expected to be highly dependent on the nature of the nucleophile and the solvent. Stronger nucleophiles will generally lead to faster reaction rates. The rate law for a typical SNAr reaction is second order, being first order in both the aromatic substrate and the nucleophile.

In the context of palladium-catalyzed cross-coupling, kinetic studies of similar systems have shown that the oxidative addition step is often rate-determining. nih.gov The rate of this step is influenced by the nature of the palladium catalyst, including its ligands, and the electronic properties of the aryl halide. The electron-withdrawing nitro group in this compound would likely facilitate the oxidative addition step.

Isotopic Labeling Experiments for Pathway Elucidation

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. wikipedia.org Although no specific isotopic labeling studies have been reported for this compound, such experiments could provide definitive evidence for the proposed mechanisms.

SNAr Reactions: Labeling the carbon atom attached to the bromine with 13C would confirm that the nucleophile attacks this specific carbon. Observing the kinetic isotope effect (KIE) could provide insights into the rate-determining step. A significant 13C KIE would be consistent with the nucleophilic attack being the rate-limiting step.

Nitrene Rearrangements: Labeling the nitrogen atoms of the azide group with 15N would allow for the tracking of these atoms in the products of nitrene-mediated reactions, helping to distinguish between different rearrangement pathways. researchgate.net

Cross-Coupling Reactions: Deuterium labeling of the organoboron reagent in a Suzuki-Miyaura coupling could be used to probe the mechanism of transmetalation and reductive elimination.

In the absence of direct experimental data for this compound, the mechanistic pathways described here are based on well-established principles derived from studies of analogous compounds. Future experimental and computational work will be necessary to provide a more detailed and specific understanding of the rich chemistry of this versatile compound.

Computational and Theoretical Chemistry Studies

Electronic Structure Analysis (HOMO-LUMO)

The electronic properties of aromatic compounds are fundamentally governed by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and what wavelengths of light it can absorb. researchgate.net A smaller gap generally indicates higher reactivity and polarizability. tcichemicals.com

For aromatic systems, these orbitals are typically π-orbitals delocalized across the ring. In the case of "2-azido-1-bromo-4-nitrobenzene," the presence of the electron-withdrawing nitro group and the azido (B1232118) and bromo substituents significantly influences the energy levels of these orbitals.

The introduction of an azido group at the ortho position to the bromine atom in "this compound" would be expected to further modulate these energies. The azido group can act as a weak π-donor and has its own set of molecular orbitals that can interact with the aromatic system. This interaction would likely raise the energy of the HOMO and potentially lower the energy of the LUMO, leading to a smaller HOMO-LUMO gap compared to 1B4NB and suggesting increased reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies (Analogous Compound)

Compound Method/Basis Set HOMO (eV) LUMO (eV) Energy Gap (eV) Source

This table presents calculated data for an analogous compound to illustrate the typical values obtained through DFT calculations.

Prediction of Reactivity and Regioselectivity

Computational chemistry offers powerful tools for predicting the reactivity and regioselectivity of chemical reactions. For "this compound," the presence of multiple functional groups on the benzene (B151609) ring makes it a substrate for various reactions, particularly nucleophilic aromatic substitution (SNAr).

The regioselectivity of SNAr reactions is largely dictated by the stability of the intermediate Meisenheimer complex. The electron-withdrawing nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In "this compound," the nitro group is at position 4. This activates position 1 (bearing the bromo group) and position 3 (unsubstituted). The bromine atom at position 1 is a good leaving group, making this site highly susceptible to nucleophilic attack. The reactivity of p-bromonitrobenzene towards nucleophilic substitution is well-established, with the intermediate carbanion being stabilized by the para-nitro group. plus.ac.at

Computational models like the RegioSQM method can predict the regioselectivity of electrophilic aromatic substitutions by calculating the free energies of protonated intermediates. chemeo.com While designed for electrophilic substitutions, the underlying principle of assessing intermediate stability is also key to predicting nucleophilic substitutions. DFT calculations can be employed to model the transition states and intermediates of potential reaction pathways, and the calculated activation energies can provide a quantitative prediction of the most likely site of reaction. For "this compound," a nucleophile would preferentially attack the carbon atom bonded to the bromine, as the negative charge in the resulting Meisenheimer complex would be effectively delocalized by the para-nitro group.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a robust computational method for elucidating reaction mechanisms and characterizing the transition states of chemical reactions. By mapping the potential energy surface, DFT calculations can identify the lowest energy pathway from reactants to products, providing detailed insights into the bond-forming and bond-breaking processes.

For a molecule like "this compound," DFT could be used to investigate several potential reactions. For instance, in a nucleophilic aromatic substitution reaction, DFT calculations can model the approach of the nucleophile, the formation of the Meisenheimer intermediate, and the departure of the bromide leaving group. The geometries of the transition states for these steps can be optimized, and their energies calculated to determine the rate-limiting step of the reaction.

Furthermore, the thermal decomposition of the azido group to form a nitrene is another reaction pathway amenable to DFT studies. Such calculations could explore the mechanism of nitrogen extrusion and the subsequent reactions of the highly reactive nitrene intermediate, such as intramolecular cyclization. Studies on phenyl azide (B81097) have utilized molecular dynamics simulations to understand its dissociation into phenyl nitrene and molecular nitrogen. DFT calculations would complement such studies by providing precise energetic details of the transition states involved.

Table 2: Illustrative Calculated Activation Energies for a Related Reaction Type

Reaction Type Model System Method Calculated Activation Energy (kcal/mol) Source

This table provides an example of calculated activation energies from a study on a different, but mechanistically relevant, system to demonstrate the application of DFT in reaction mechanism analysis.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of "this compound" can be explored through conformational analysis and molecular dynamics (MD) simulations.

Conformational analysis involves identifying the stable conformations of the molecule and their relative energies. For "this compound," the primary degrees of freedom are the rotation of the azido and nitro groups relative to the benzene ring. Due to steric hindrance between the ortho-substituted azido and bromo groups, free rotation is likely restricted. Computational methods can be used to scan the potential energy surface as a function of the dihedral angles of these groups to identify the most stable, low-energy conformations. Studies on other substituted benzenes have shown that the dihedral angle between a nitro group and the phenyl ring can be influenced by adjacent substituents.

Molecular dynamics simulations can provide a picture of the molecule's behavior over time at a given temperature. MD simulations of azobenzene (B91143) derivatives, for example, have been used to study their isomerization and interactions with surfaces. nih.gov For "this compound" in a solvent, MD simulations could reveal information about its solvation, conformational flexibility, and the time scale of rotational motions of its functional groups. Such simulations track the trajectories of all atoms in the system, offering a detailed view of the molecule's dynamic behavior.

Spectroscopic Property Prediction and Validation

Computational chemistry is widely used to predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model.

For "this compound," DFT calculations can predict its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. A computational study on 1-bromo-4-nitrobenzene (B128438) demonstrated that vibrational frequencies calculated with the B3LYP/6-311++G(d,p) method show good agreement with experimental FT-IR and FT-Raman spectra after appropriate scaling. nih.gov Similarly, 1H and 13C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, and these calculated values are generally in good agreement with experimental spectra. nih.gov

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule. The calculated excitation energies and oscillator strengths correspond to the absorption maxima (λmax) observed experimentally. For 1-bromo-4-nitrobenzene, the theoretical UV-Vis spectrum was obtained using a TD-DFT approach. nih.gov The presence of the additional azido group in "this compound" would be expected to cause a shift in the absorption bands compared to 1-bromo-4-nitrobenzene.

Table 3: Illustrative Comparison of Experimental and Calculated Spectroscopic Data (Analogous Compound)

Spectroscopic Data Experimental Value (1-Bromo-4-nitrobenzene) Calculated Value (1-Bromo-4-nitrobenzene) Method Source
C-Br Stretch (FT-IR, cm⁻¹) 685 684 B3LYP/6-311++G(d,p) nih.gov
NO₂ Symmetric Stretch (FT-IR, cm⁻¹) 1348 1351 B3LYP/6-311++G(d,p) nih.gov
¹³C NMR (ppm, C-Br) 121.8 124.9 GIAO/B3LYP nih.gov

This table presents a comparison of experimental and calculated spectroscopic data for an analogous compound to illustrate the accuracy of computational predictions.

Applications in Advanced Organic Synthesis

As a Versatile Building Block for Complex Molecules

The unique constitution of 2-azido-1-bromo-4-nitrobenzene allows it to serve as a foundational scaffold for constructing elaborate organic molecules. The bromo group acts as a handle for cross-coupling reactions, the azido (B1232118) group is a precursor for nitrogen-containing functionalities and heterocycles, and the nitro group functions as a powerful electron-withdrawing group that influences the reactivity of the aromatic ring and can be chemically modified.

The synthesis of polysubstituted aromatic compounds is a cornerstone of medicinal chemistry and materials science. This compound is an excellent starting material for this purpose, primarily through palladium-catalyzed cross-coupling reactions that target the carbon-bromine bond. These reactions allow for the precise formation of new carbon-carbon and carbon-nitrogen bonds.

Key cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction with various aryl or vinyl boronic acids or esters introduces new aryl or vinyl substituents at the C1 position. organic-chemistry.orgresearchgate.netnih.gov

Sonogashira Coupling: Coupling with terminal alkynes yields arylalkyne structures, which are important motifs in pharmaceuticals and organic materials. acs.orgsemanticscholar.orgnih.govnih.gov

Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling with a wide range of primary or secondary amines. nih.govbibbase.orgslideshare.netrsc.org

The presence of the strongly deactivating nitro group can influence the reaction conditions required for these transformations, often necessitating more robust catalyst systems. bibbase.org The successful execution of these reactions transforms the initial building block into a more complex, polysubstituted aromatic system, where the azido and nitro groups remain available for subsequent functionalization.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions for Polysubstituted Aromatics

Coupling ReactionCoupling PartnerBond FormedResulting Structure
Suzuki-MiyauraAr'-B(OH)₂C-C (Aryl-Aryl)2-azido-4-nitro-1,1'-biphenyl
SonogashiraR-C≡CHC-C (Aryl-Alkynyl)1-(alkynyl)-2-azido-4-nitrobenzene
Buchwald-HartwigR₂NHC-N (Aryl-Amino)N-substituted-2-azido-4-nitroaniline

Beyond simple substitution, this compound serves as a scaffold upon which multi-functionalized derivatives can be built through sequential reactions. The distinct reactivity of each functional group allows for a high degree of synthetic control.

A notable example is its use in the construction of complex molecular probes. A derivative, 2-azido-1-(5-bromo-2-nitrophenyl)ethan-1-ol, is synthesized from a related precursor and serves as a key intermediate in building a caged calcium compound. epa.govnih.gov In this synthesis, the azido group is introduced via nucleophilic ring-opening of an oxirane, and subsequent reactions on other parts of the molecule build a complex ethylene (B1197577) glycol tetraacetic acid (EGTA) unit. epa.govnih.gov This demonstrates how the nitrobromophenyl core acts as a stable anchor while complex functionalities are elaborated elsewhere. epa.govnih.gov

The synthetic strategy often involves:

Modification at the C1 position via the bromo group (e.g., cross-coupling).

Transformation of the azido group (e.g., reduction to an amine, cycloaddition).

Modification of the nitro group (e.g., reduction to an amine).

This stepwise approach allows for the creation of a diverse library of compounds from a single, readily accessible starting material, highlighting its role as a versatile scaffold in synthetic chemistry.

Construction of Diverse Heterocyclic Compounds

Heterocyclic compounds are of paramount importance in pharmacology and materials science. The functional groups present in this compound make it an ideal precursor for the synthesis of various nitrogen-containing heterocycles. nih.govresearchgate.netorganic-chemistry.org

The azide (B81097) functional group is a key component in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry." nih.gov This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.

In this context, this compound can be reacted with a wide variety of terminal alkynes in the presence of a copper(I) catalyst to yield the corresponding triazole derivatives. The reaction is known for its high yield, broad substrate scope, and tolerance of other functional groups, making it a powerful tool for drug discovery and bioconjugation. nih.gov The resulting triazole ring is chemically stable and can act as a rigid linker between the nitrobromophenyl moiety and another functional unit introduced by the alkyne.

Aryl azides are well-established precursors for the synthesis of aziridines, which are valuable three-membered heterocyclic intermediates. The reaction typically involves the transfer of a nitrene fragment, generated from the azide, to an alkene. This transfer is often mediated by transition metal catalysts, such as those based on ruthenium or iron.

The electron-withdrawing nitro group on the this compound ring can facilitate the formation of the reactive nitrene intermediate. The reaction with various alkenes, including styrenes and other substituted olefins, would lead to the formation of N-aryl aziridines. These aziridines can then be used in ring-opening reactions to introduce amino functionalities into a molecule with high stereocontrol.

Table 2: Heterocycles Synthesized from this compound

HeterocycleKey ReactionReactant PartnerDescription
1,2,3-TriazoleCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Terminal AlkyneForms a stable, 1,4-disubstituted five-membered ring.
AziridineNitrene TransferAlkenesCreates a three-membered ring via addition across a C=C bond.

The synthesis of other heterocycles like imidazoles and pyrazines from this compound is also feasible through multi-step synthetic sequences.

Imidazoles: One potential route involves the van Leusen imidazole (B134444) synthesis, which can utilize aryl azides as electrophilic partners in a multicomponent reaction with tosylmethyl isocyanide (TosMIC). nih.gov This pathway could directly engage the azide functionality to form the imidazole core. Alternatively, the azide can be reduced to an amine. This resulting 2-bromo-5-nitroaniline (B76971) can then undergo further transformations, such as palladium-catalyzed coupling to introduce a carbonyl-containing fragment, followed by cyclization with an ammonia (B1221849) source to furnish the imidazole ring. bibbase.org

Pyrazines: The construction of a pyrazine (B50134) ring typically requires the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. A plausible synthetic route starting from this compound could involve:

Reduction of the azide group to an amine, yielding 2-amino-1-bromo-4-nitrobenzene.

Introduction of a second nitrogen functionality ortho to the first amine, for example, by converting the bromo group into an amino group via Buchwald-Hartwig amination or through a more complex sequence.

The resulting ortho-diaminobenzene derivative can then be condensed with a 1,2-dicarbonyl compound to form the pyrazine ring.

Other Nitrogen-Containing Heterocycles

The versatile reactivity of the azide and nitro functionalities, in conjunction with the bromine atom on the aromatic ring of this compound, presents theoretical pathways for the synthesis of various nitrogen-containing heterocycles. While specific examples detailing the use of this compound for the synthesis of a broad range of heterocycles are not extensively documented in publicly available literature, the inherent chemical properties of its functional groups suggest potential synthetic routes.

Furthermore, the azide group can participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkynes and alkenes, to yield triazole and triazoline rings, respectively. The bromine atom on the phenyl ring could be utilized for subsequent cross-coupling reactions to further functionalize the resulting heterocyclic system. The nitro group, a strong electron-withdrawing group, can influence the regioselectivity of these cycloaddition reactions. While these are well-established reactions for aryl azides in general, specific applications starting from this compound are not extensively reported.

Development of Functional Materials and Probes

The unique combination of a photoactivatable azide group, a synthetically versatile bromine atom, and an electron-withdrawing nitro group makes this compound and its derivatives valuable precursors for the development of functional materials and probes.

Conjugation with Polymers and Nanomaterials

The azide functionality in this compound makes it a suitable candidate for conjugation to polymers and nanomaterials through well-established ligation chemistries. The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Polymers or nanomaterials functionalized with terminal alkyne groups can be readily and efficiently conjugated with azido-containing molecules like this compound to form stable triazole linkages.

This approach allows for the precise installation of the nitrobenzyl group onto a wide range of material surfaces. For instance, the surface of gold nanoparticles can be functionalized with alkyne-terminated ligands, which can then react with this compound to create a photoactivatable surface. Upon UV irradiation, the azide can be converted to a highly reactive nitrene, which can form covalent bonds with adjacent molecules, enabling the photo-crosslinking of polymer matrices or the permanent attachment of the nanoparticle to a substrate. While this is a theoretically sound application, specific examples detailing the use of this compound for this purpose are not extensively documented.

Photoactivatable Probes and Caged Compounds

A significant application of nitrobenzyl derivatives lies in the construction of photoactivatable probes and caged compounds. The 2-nitrobenzyl group is a well-known photolabile protecting group that can be cleaved upon UV irradiation to release a biologically active molecule. This allows for precise spatial and temporal control over the release of the active species.

A notable example involves a derivative of this compound in the synthesis of a new generation of caged calcium compounds. acs.org In this research, a 4-nitrobromobenzene derivative bearing an ethylene glycol tetraacetic acid (EGTA) unit was synthesized. The synthetic route involved a 2-azido-1-(5-bromo-2-nitrophenyl)ethan-1-ol intermediate, highlighting the utility of the core structure of this compound in constructing these complex molecules. acs.org The resulting caged compound exhibited two-photon absorption properties in the near-IR region, allowing for its application in vivo. acs.org The photolysis of the nitrobenzyl group releases the chelator, leading to a rapid increase in the concentration of the active molecule, in this case, Ca2+. acs.org

The general principle of using such derivatives involves attaching a molecule of interest to the benzylic carbon of the nitrobenzyl moiety. The nitro group facilitates the photochemical cleavage of this bond upon absorption of light, releasing the "uncaged" molecule. The substitution pattern on the aromatic ring, including the bromo and nitro groups, can be fine-tuned to modulate the photochemical properties, such as the absorption wavelength and the quantum yield of the uncaging process.

Intermediate CompoundSynthetic StepReagents and ConditionsYieldReference
2-Azido-1-(5-bromo-2-nitrophenyl)ethan-1-olAzide opening of epoxideNaN3, DMF, 40 °C40% acs.org
2-(2-Azido-1-(2-(2-bromoethoxy)ethoxy)ethyl)-4-bromo-1-nitrobenzeneAlkylation of hydroxyl azidebis(2-bromomethyl)ether, Cs2CO3, DMF, 50 °C53% acs.org
2-(2-Azido-1-(2-(2-azidoethoxy)ethoxy)ethyl)-4-bromo-1-nitrobenzeneAzide substitutionNaN3, DMF, RT80% acs.org

Precursors for Optoelectronic or Photonics Materials

The presence of a nitro group, a strong electron-withdrawing group, conjugated with an aromatic system in this compound suggests potential applications as a precursor for optoelectronic or photonic materials. Molecules with significant intramolecular charge transfer from an electron-donating group to an electron-accepting group through a π-conjugated system can exhibit nonlinear optical (NLO) properties.

While this compound itself may not possess strong NLO properties, it can serve as a building block for more complex NLO-active chromophores. The bromine atom provides a convenient handle for introducing electron-donating groups via cross-coupling reactions, such as Suzuki or Sonogashira couplings. The azide group could also be used to link the chromophore to a polymer backbone. However, there is no direct evidence in the reviewed literature to suggest that this compound has been specifically utilized for the development of optoelectronic or photonic materials.

Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

Initial efforts would focus on establishing a reliable synthesis. Future work could then aim to optimize this process, perhaps utilizing greener solvents, reducing the number of steps, or employing more sustainable reagents, aligning with modern principles of green chemistry. rsc.org

Exploration of Novel Catalytic Transformations

With the compound in hand, researchers could explore its reactivity. The bromo-substituent is a prime handle for various palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). rsc.orgyoutube.com The azide (B81097) could be used in copper-catalyzed azide-alkyne cycloadditions or other catalytic transformations. The interplay between the three functional groups would be of significant interest.

Expansion of Applications in Complex Molecular Architecture and Materials Science

The trifunctional nature of the molecule would make it a potentially valuable building block. The azide allows for conjugation to other molecules, while the bromo and nitro groups offer further points for elaboration. This could be leveraged in the synthesis of complex organic molecules or functional materials, such as polymers or liquid crystals, where the electronic properties of the nitroaromatic system could be beneficial. nih.govmdpi.com

Deeper Understanding of Intramolecular Interactions and Reactivity Profiles

The ortho-positioning of the azide and bromo groups, along with the para-nitro group, would lead to interesting electronic and steric interactions. researchgate.netmdpi.comrsc.org Studies could investigate how these intramolecular forces affect the conformation of the molecule and the reactivity of each functional group. For example, the ortho-substituents could influence the orientation of the nitro group relative to the benzene (B151609) ring, impacting its electronic properties. nih.govresearchgate.net

Design of New Ligands and Reaction Conditions for Enhanced Selectivity

Given the multiple reactive sites, achieving selective transformations would be a key challenge. Future research could focus on designing specialized ligands and reaction conditions to allow for the selective reaction of one site over the others. rsc.orgsemanticscholar.org For example, developing a catalytic system that promotes cross-coupling at the C-Br bond without disturbing the azide or nitro groups would be a significant achievement.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-azido-1-bromo-4-nitrobenzene, and how can purity be maximized?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) using sodium azide (NaN₃) as the azide source. A polar aprotic solvent like dimethylformamide (DMF) is typically employed at 80–100°C to facilitate substitution at the bromine or nitro-activated position . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%).
  • Key Considerations : Monitor reaction progress using TLC, and confirm purity via HPLC or GC-MS. Impurities often arise from incomplete substitution or azide decomposition; inert atmospheres (N₂/Ar) mitigate side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Approach :

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., nitro group deshields adjacent protons).
  • IR : The azide stretch (~2100 cm⁻¹) confirms successful substitution .
  • Mass Spectrometry : High-resolution MS (ESI-TOF) verifies molecular ion peaks (e.g., [M+H]+ at m/z 259.92).
  • X-ray Crystallography : For structural confirmation, SHELX software refines diffraction data to resolve bond angles and intermolecular interactions .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cycloaddition reactions?

  • Mechanistic Insight : The electron-withdrawing nitro group activates the benzene ring for [3+2] cycloaddition with alkynes (e.g., Cu-catalyzed azide-alkyne cycloaddition, CuAAC). Kinetic studies show reaction rates increase with nitro group para to the azide due to enhanced electrophilicity .
  • Experimental Design : Compare reactivity with analogs (e.g., 4-azido-1-bromo-2-chlorobenzene) under identical conditions (CuSO₄/sodium ascorbate, RT). Monitor triazole formation via LC-MS .

Q. What computational methods predict the regioselectivity of this compound in substitution reactions?

  • Strategy : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states to predict preferential substitution at bromine vs. nitro-activated sites. Fukui indices identify nucleophilic attack hotspots .
  • Validation : Correlate computational results with experimental kinetic data (e.g., competition reactions with thiols or amines) .

Q. How should researchers resolve contradictions in reported reaction yields for azide-containing intermediates?

  • Analysis Framework :

  • Reproducibility Checks : Replicate protocols from conflicting studies, ensuring solvent purity and catalyst loading match.
  • Statistical Analysis : Apply ANOVA to compare yields across multiple trials; outliers may indicate unaccounted variables (e.g., trace moisture) .
    • Case Study : Discrepancies in Staudinger ligation yields (30–70%) traced to phosphine reagent oxidation; use freshly distilled triphenylphosphine for consistency .

Q. What bioorthogonal applications are feasible for this compound in live-cell labeling?

  • Protocol :

  • Conjugation : React with dibenzocyclooctyne (DBCO)-modified fluorophores via strain-promoted azide-alkyne cycloaddition (SPAAC) at physiological pH.
  • Validation : Confocal microscopy confirms intracellular localization; cytotoxicity assays ensure azide concentrations ≤10 µM .

Methodological Notes

  • Safety : Handle azides with care (explosive risk); use blast shields and small-scale reactions .
  • Data Sharing : Deposit crystallographic data in the Cambridge Structural Database (CSD) using SHELXL-refined CIF files .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.